molecular formula C7H3BrFNO B1411900 2-Bromo-3-fluoro-4-hydroxybenzonitrile CAS No. 1690654-52-4

2-Bromo-3-fluoro-4-hydroxybenzonitrile

Cat. No. B1411900
CAS RN: 1690654-52-4
M. Wt: 216.01 g/mol
InChI Key: ANQXFSUVMKDXSU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a derivative of benzonitrile, which is a planar molecule . The molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-4-hydroxybenzonitrile consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a nitrile group . The exact positions of these substituents on the benzene ring give the compound its unique properties.

Scientific Research Applications

Herbicide Resistance and Detoxification

  • Herbicide Resistance in Transgenic Plants : A study by Stalker, McBride, and Malyj (1988) explored the resistance to bromoxynil, a photosynthetic inhibitor, in transgenic tobacco plants. They introduced a bacterial gene encoding a nitrilase that converts bromoxynil to a primary metabolite, thereby conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).

Chemical Synthesis and Transformation

  • Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile : Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile. This was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the method's applicability to various aryl boronic acids (Szumigala et al., 2004).

Transition Temperatures and Liquid Crystal Research

  • Synthesis and Transition Temperatures of Ester Derivatives : Kelly and Schad (1984) reported on the synthesis and liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile. They found that F-substituted esters exhibited higher nematic-isotropic transition temperatures compared to unsubstituted esters (Kelly & Schad, 1984).

Environmental Impact and Photodegradation

  • Effects of Carbonates on Photodegradation of Bromoxynil : Kochany (1992) investigated the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates and bicarbonates, finding a quenching effect by carbonate. This study highlights the environmental implications of such chemical interactions (Kochany, 1992).

Anaerobic Biodegradation

  • Biotransformation under Various Conditions : Knight, Berman, and Häggblom (2003) studied the anaerobic biodegradability of bromoxynil and its aerobic transformation product. They observed bromoxynil degradation under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, providing insights into its environmental fate (Knight, Berman, & Häggblom, 2003).

Molecular Structure Studies

  • Isostructures, Polymorphs, and Solvates of Halogenated Benzonitriles : Britton (2006) analyzed the structural properties of 3,5-dichloro-4-hydroxybenzonitrile and its solvates, demonstrating the formation of chain-like arrangements and providing insights into molecular interactions (Britton, 2006).

properties

IUPAC Name

2-bromo-3-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQXFSUVMKDXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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